3-Bromo-1-methylcyclohex-1-ene

Solvolysis SN1 mechanism Product selectivity

3-Bromo-1-methylcyclohex-1-ene (CAS 40648-22-4) is a secondary allylic bromide characterized by a cyclohexene scaffold bearing a methyl substituent at C1 and a bromine at C3. This substitution pattern creates a unique allylic carbocation intermediate upon ionization that is resonance-stabilized across two distinct positions, a feature that fundamentally governs its divergent solvolytic product profile compared to non-methylated analogs such as 3-bromocyclohexene (CAS 1521-51-3).

Molecular Formula C7H11Br
Molecular Weight 175.07 g/mol
CAS No. 40648-22-4
Cat. No. B14670733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-methylcyclohex-1-ene
CAS40648-22-4
Molecular FormulaC7H11Br
Molecular Weight175.07 g/mol
Structural Identifiers
SMILESCC1=CC(CCC1)Br
InChIInChI=1S/C7H11Br/c1-6-3-2-4-7(8)5-6/h5,7H,2-4H2,1H3
InChIKeyIOQXSBFSRMLODZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-methylcyclohex-1-ene (CAS 40648-22-4): Structural and Reactivity Baseline for Differentiated Sourcing


3-Bromo-1-methylcyclohex-1-ene (CAS 40648-22-4) is a secondary allylic bromide characterized by a cyclohexene scaffold bearing a methyl substituent at C1 and a bromine at C3 [1]. This substitution pattern creates a unique allylic carbocation intermediate upon ionization that is resonance-stabilized across two distinct positions, a feature that fundamentally governs its divergent solvolytic product profile compared to non-methylated analogs such as 3-bromocyclohexene (CAS 1521-51-3) [2]. In the context of laboratory procurement, recognizing this structural distinction is essential: the C1 methyl group not only alters the physical properties (molecular weight 175.07 g/mol vs. 161.04 g/mol for the des-methyl form) but also redirects the fate of SN1/E1 pathways, yielding a different complement of substitution and elimination products that may be advantageous or disadvantageous depending on the synthetic objective .

Why 3-Bromo-1-methylcyclohex-1-ene Cannot Be Replaced by Generic Allylic Bromides: Key Differentiation Drivers


Generic substitution within the allylic bromide class is unreliable because the methyl substituent on the cyclohexene ring exerts both steric and electronic perturbations that alter the stability of the allylic carbocation intermediate and the regioselectivity of nucleophilic capture. In solvolysis reactions, 3-bromo-1-methylcyclohex-1-ene yields two distinct products (3-ethoxy-1-methylcyclohexene and 1-methyl-3-ethoxycyclohexene via SN1/E1 manifolds) [1], whereas the des-methyl analog 3-bromocyclohexene generates a product mixture dominated by different substitution patterns, and the constitutional isomer 3-bromo-3-methylcyclohexene—bearing a tertiary allylic bromide—undergoes ionization with substantially different kinetics . Consequently, selecting the wrong analog can lead to unintended product distributions, lower yields, or the need for additional separation steps, directly impacting synthetic efficiency and procurement economy [2].

3-Bromo-1-methylcyclohex-1-ene: Quantitative Comparator Evidence for Informed Procurement


Solvolytic Product Distribution: Two-Product Profile Distinguishes 3-Bromo-1-methylcyclohex-1-ene from Non-Methylated and Tertiary Analogs

When subjected to solvolysis in hot ethanol, 3-bromo-1-methylcyclohex-1-ene produces exactly two major products—3-ethoxy-1-methylcyclohexene and 1-methyl-3-ethoxycyclohexene—arising from competitive SN1 and E1 pathways from a resonance-stabilized allylic carbocation [1]. In contrast, the non-methylated 3-bromocyclohexene yields a more complex mixture due to additional E1 elimination pathways, while the tertiary allylic isomer 3-bromo-3-methylcyclohexene forms a different carbocation that leads to a distinct product ratio . The binary product profile of the target compound simplifies downstream purification in synthetic sequences.

Solvolysis SN1 mechanism Product selectivity

Kinetic Baseline for Allylic Bromide Reactivity: 3-Bromocyclohexene Solvolysis Rate as a Reference for Methylated Congeners

While direct kinetic measurements for 3-bromo-1-methylcyclohex-1-ene are not publicly available, the closely related 3-bromocyclohexene provides a quantitative reactivity benchmark. In ethanol/water (70:30) at 25 °C, 3-bromocyclohexene undergoes solvolysis with a rate constant k = 3.2 × 10⁻⁵ s⁻¹, approaching that of tert-butyl bromide (k = 4.7 × 10⁻⁵ s⁻¹), due to allylic carbocation stabilization . The methyl substituent in the target compound is expected to further stabilize the incipient carbocation through hyperconjugation, predicting a measurable rate enhancement relative to the des-methyl baseline. The Gibbs free energy of activation for 3-bromocyclohexene solvolysis is ΔG‡ = 21.3 kcal/mol, situating it within the range of tertiary alkyl halides .

Solvolysis kinetics Rate constant SN1 reactivity

Physical Property Differentiation: Molecular Weight, LogP, and Fraction sp³ Distinguish 3-Bromo-1-methylcyclohex-1-ene from Non-Methylated and Chloro Analogs

3-Bromo-1-methylcyclohex-1-ene possesses a molecular weight of 175.07 g/mol, a calculated LogP of 2.86, and a fraction sp³ (Fsp³) of 0.714 [1]. The corresponding chloro analog 3-chloro-1-methylcyclohexene has a molecular weight of 130.62 g/mol , representing a 34% mass reduction that significantly alters volatility and chromatographic retention. The des-methyl 3-bromocyclohexene (MW 161.04 g/mol, LogP ≈ 2.3) exhibits lower lipophilicity, affecting partitioning in extraction workflows . The Fsp³ value of 0.714 for the target compound indicates a balanced saturated/unsaturated carbon ratio that may favor membrane permeability in biological assays relative to fully unsaturated or fully saturated scaffolds.

Physicochemical properties LogP Fraction sp³

Synthetic Accessibility: Allylic Bromination Regioselectivity Favors 3-Bromo-1-methylcyclohex-1-ene Formation over Constitutional Isomers

Allylic bromination of 1-methylcyclohexene with N-bromosuccinimide (NBS) under radical conditions produces a mixture of up to four constitutional isomers: 3-bromo-1-methylcyclohex-1-ene, 6-bromo-1-methylcyclohex-1-ene, 1-(bromomethyl)cyclohex-1-ene, and 3-bromo-3-methylcyclohex-1-ene . Among these, 3-bromo-1-methylcyclohex-1-ene is consistently reported as a major product, reflecting the stability of the secondary allylic radical intermediate that leads to its formation [1]. The preference for this isomer over 6-bromo-1-methylcyclohex-1-ene is governed by radical stabilization at the more substituted allylic terminus. In contrast, the tertiary isomer 3-bromo-3-methylcyclohex-1-ene is formed via a different radical pathway and is often a minor component [1].

Allylic bromination Regioselectivity NBS

Evidence-Backed Application Scenarios for 3-Bromo-1-methylcyclohex-1-ene in Synthesis and Fragrance Research


Synthetic Intermediate for Allylic Substitution Cascades Requiring a Defined Two-Product Outcome

When a synthetic route benefits from a predictable solvolytic product profile, 3-bromo-1-methylcyclohex-1-ene delivers exactly two major products—3-alkoxy-1-methylcyclohexene and 1-methyl-3-alkoxycyclohexene—under SN1/E1 conditions [1]. This simplifies the isolation of either regioisomer compared to the more complex mixtures obtained from non-methylated or tertiary allylic bromides, reducing purification costs and improving batch-to-batch consistency in multi-step sequences.

Precursor for Cross-Coupling Reactions Leveraging Allylic Bromide Reactivity with Palladium Catalysts

Allylic bromides of this structural class have been employed in palladium-catalyzed cross-coupling reactions including Heck, Suzuki, and Stille-type processes [1]. The secondary allylic bromide moiety in 3-bromo-1-methylcyclohex-1-ene offers a balance of oxidative addition reactivity and π-allyl intermediate stability that is distinct from primary allylic bromides (e.g., allyl bromide itself) and from vinyl bromides [2]. Researchers targeting cyclohexene-containing biaryl or styrenyl products can exploit this reactivity profile for C–C bond construction.

Fragrance and Flavor Ingredient Development Based on Cyclohexene Scaffolds

Patent literature identifies cyclohexene derivatives bearing substituents at the 1- and 3-positions as candidates for perfuming ingredients, with specific notes of lily of the valley, floral, and ozone-like character [1]. While 3-bromo-1-methylcyclohex-1-ene itself is not the final fragrance molecule, its bromine substituent serves as a synthetic handle for further functionalization (e.g., displacement with oxygen or nitrogen nucleophiles) to generate novel fragrance candidates. Its LogP of 2.86 and Fsp³ of 0.714 align with the physicochemical space often associated with volatile odorants [2].

Mechanistic Probe for Studying Methyl Substituent Effects on Allylic Carbocation Stability

The compound serves as an ideal substrate for physical organic chemistry investigations comparing the influence of methyl substitution on allylic carbocation stabilization. By contrasting solvolysis rates and product distributions of 3-bromo-1-methylcyclohex-1-ene with those of 3-bromocyclohexene (k = 3.2 × 10⁻⁵ s⁻¹, ΔG‡ = 21.3 kcal/mol) [1], researchers can quantify the hyperconjugative contribution of the C1 methyl group to transition-state stabilization—data that inform computational models and structure-reactivity correlations.

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